molecular formula C13H9NO B097214 2-Biphenylyl isocyanate CAS No. 17337-13-2

2-Biphenylyl isocyanate

Cat. No. B097214
CAS RN: 17337-13-2
M. Wt: 195.22 g/mol
InChI Key: IHHUGFJSEJSCGE-UHFFFAOYSA-N
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Description

2-Biphenylyl isocyanate is a chemical compound that is part of the isocyanate family, which are known for their reactivity and are widely used in the synthesis of various organic compounds. Isocyanates typically react with alcohols to form urethanes and with amines to form ureas. The specific structure and reactivity of 2-biphenylyl isocyanate allow it to participate in a range of chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of phenyl isocyanate derivatives can be achieved through several methods. A phosgene-free approach for the synthesis of phenyl isocyanate (PI) has been developed using the heterogeneous catalytic decomposition of methyl N-phenyl carbamate (MPC) over a Bi2O3 catalyst . This method is environmentally friendly and cost-effective, avoiding the use of toxic phosgene. The Bi2O3 catalyst prepared by direct calcination of bismuth (III) nitrate pentahydrate at 723 K in air for 4 h gives the best activity, with an optimal conversion of MPC and the yield of PI being 86.2% and 78.5%, respectively .

Molecular Structure Analysis

The molecular structure of isocyanate compounds can be quite complex. For instance, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate, a related isocyanate compound, was determined to have a C≡N bond length of 1.164 (2) Å . The angle between the OCO and 2-isocyano-4-methylphenyl planes is 69.10 (16)°, indicating the non-planar nature of the molecule. Molecules are linked via hydrogen bonds, forming one-dimensional arrays .

Chemical Reactions Analysis

Isocyanates are versatile reagents in organic synthesis. For example, 2-nitrophenyl isocyanide has been used as a convertible isocyanide in the efficient synthesis of a fused gamma-lactam beta-lactone bicycle, demonstrating its feasibility and applicability in complex molecule construction . Additionally, phenyl isocyanate can undergo reductive dimerization by divalent samarium complex to form a bimetallic complex . The reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can lead to the multicomponent synthesis of highly functionalized bifurans and thiophen-2-ylfurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The reactivity of isocyanates like 2-biphenylyl isocyanate is high due to the presence of the isocyanate group, which is highly electrophilic. This reactivity is exploited in various chemical reactions, such as the formation of carbene complexes , the synthesis of N-(alkoxycarbonyl)indoles , and the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids . The insertion of phenyl isothiocyanate into a P-P bond of a nickel-substituted bicyclo[1.1.0]tetraphosphabutane has also been reported, showcasing the diverse reactivity of isocyanate compounds .

Scientific Research Applications

1. Hydrophosphination-Type Reactivity

2-Biphenylyl isocyanate demonstrates reactivity in hydrophosphination-type processes. Schwamm et al. (2017) explored the insertion of phenyl isocyanate into the Bi-P bond of a terminal phosphanide, leading to the formation of κ2N,O-phosphanylcarboxamidate complex. This study highlights the utility of isocyanates in complex chemical reactions (Schwamm et al., 2017).

2. Detection in Environmental Monitoring

Isocyanates, including 2-biphenylyl isocyanate, are detectable using proton transfer reaction mass spectrometry (PTR-MS), as discussed by Agarwal et al. (2012). This technique is vital for monitoring environmental pollutants like isocyanates and polychlorinated biphenyls in air and liquids (Agarwal et al., 2012).

3. Catalysis in Hydroamination

South et al. (2019) demonstrated that a two-coordinate Fe(II) m-terphenyl complex can act as a precatalyst for the hydroamination of isocyanates, including 2-biphenylyl isocyanate. This process yields urea and biuret derivatives, showing the potential of isocyanates in catalysis (South et al., 2019).

4. Application in Li-ion Batteries

Zhang (2006) explored the use of aromatic isocyanate, including 2-biphenylyl isocyanate, as an additive in lithium-ion batteries. These isocyanates effectively reduce initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, enhancing battery performance (Zhang, 2006).

5. Biomarkers in DNA Adducts

Beyerbach et al. (2006) synthesized DNA adducts from 2-biphenylyl isocyanate and other isocyanates to serve as biomarkers for monitoring exposure to these compounds. The study demonstrates the relevance of isocyanates in bioanalytical chemistry (Beyerbach et al., 2006).

6. Radiolabeling for Imaging

Wilson et al. (2011) detailed the preparation of carbon-11 labeled isocyanates, including 2-biphenylyl isocyanate, which are useful in creating radiotracers for positron emission tomography (PET) imaging. This illustrates the application of isocyanates in medical imaging and diagnostics (Wilson et al., 2011).

7. Air Monitoring in Industrial Settings

Sennbro et al. (2004) utilized 1-(2-methoxyphenyl)piperazine-impregnated filters for monitoring isocyanates, including 2-biphenylyl isocyanate, in industrial air. This research is significant for occupational health and safety, ensuring safe levels of isocyanates in the workplace (Sennbro et al., 2004).

8. Self-Healing Polymers

Yang et al. (2008) developed microcapsules containing 2-biphenylyl isocyanate for use in self-healing polymers. This innovative application shows the potential of isocyanates in advanced material science (Yang et al., 2008).

Safety And Hazards

2-Biphenylyl isocyanate is classified as a dangerous substance. It has been assigned the hazard statements H301+H331-H315-H319-H335, indicating that it is toxic if swallowed or inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHUGFJSEJSCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278533
Record name 2-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Biphenylyl isocyanate

CAS RN

17337-13-2
Record name 2-Biphenyl isocyanate
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Record name NSC 8076
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Record name 17337-13-2
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Record name 2-Biphenylyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JS Swenton, TJ Ikeler, GLR Smyser - The Journal of Organic …, 1973 - ACS Publications
… 2'-Methoxy-2-biphenylyl Isocyanate (le).—A solution of 7.4 g (… 3'-Methoxy-2-biphenylyl Isocyanate (If).—A mixture of 10.0 g (… 4'-Methoxy-2-biphenylyl Isocyanate (lc).—Using a procedure …
Number of citations: 28 pubs.acs.org
WL Mosby - Journal of the American Chemical Society, 1954 - ACS Publications
… The mixture was refluxed 1.5 hours and the clear pinkish-tan solution was stripped of solvent giving a quantitative yieldof crude 5-bromo-2-biphenylyl isocyanate (V). It was …
Number of citations: 15 pubs.acs.org
BR Jolliffe, CP Smyth - Journal of the American Chemical Society, 1958 - ACS Publications
… As in the cases of other 2-substituted biphenyls, the moment of 2-biphenylyl isocyanate is slightly lower than that of the phenyl compound, presumably because the small moment …
Number of citations: 10 pubs.acs.org
WE Parham, WR Hasek - Journal of the American Chemical …, 1954 - ACS Publications
By William E. Parham and William R. Hasek1 Received September 2, 1953 The reaction of diphenyldiazomethane with nitroolefins to give nitropyrazolines2 is complicated, in certain …
Number of citations: 36 pubs.acs.org
GB Kistiakowsky, K Sauer - Journal of the American Chemical …, 1958 - ACS Publications
… The longest relaxation times and the largest values of /c in Table II are found for the long molecule of 2-biphenylyl isocyanate, which has a moment component in the long axis of the …
Number of citations: 51 pubs.acs.org
RA Abramovitch, TD Bailey, T Takaya… - The Journal of Organic …, 1974 - ACS Publications
… Some isocyanates undergophotolysis to the desired ni-z trenes and CO, eg, the photolyses of styryl isocyanate,21 2-biphenylyl isocyanate,22 and methyl isocyanate.23 We have …
Number of citations: 108 pubs.acs.org
WC Cheng, WJ Liu, KH Hu, YL Tan, YT Lin, WA Chen… - thapsigargininhibitor.com
… The N-Boc deprotection of 11S{1} was performed under acidic TFA conditions to give the corresponding amine intermediate, which was directly treated with 2-biphenylyl isocyanate 12{1…
Number of citations: 0 thapsigargininhibitor.com
WC Cheng, WJ Liu, KH Hu, YL Tan, YT Lin… - ACS Combinatorial …, 2020 - ACS Publications
… The N-Boc deprotection of 11S{1} was performed under acidic TFA conditions to give the corresponding amine intermediate, which was directly treated with 2-biphenylyl isocyanate 12{1…
Number of citations: 1 pubs.acs.org
OE Alawode - 2012 - search.proquest.com
Research in our laboratory has focused on designing photoactivated DNA cleaving agents based on tetrazolethione scaffolds. The key step in the activation of these involves …
Number of citations: 1 search.proquest.com
JH Priesthoff, CV Banks - Journal of the American Chemical …, 1954 - ACS Publications
… The mixture was refluxed 1.5 hours and the clear pinkish-tan solution was stripped of solvent giving a quantitative yieldof crude 5-bromo-2-biphenylyl isocyanate (V). It was …
Number of citations: 17 pubs.acs.org

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